4-(3-Chloropropyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c7-3-1-2-6-4-9-5-8-6/h4-5H,1-3H2 |
InChI Key |
DUSLZIOLXFXETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CCCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Mechanistic Investigations of 1,3-Thiazole Ring Construction with Chloropropyl Incorporation
The formation of the 4-(3-chloropropyl)-1,3-thiazole ring system can be achieved through various synthetic routes, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone. Understanding the mechanism of how the 3-chloropropyl group is incorporated is crucial for optimizing reaction conditions and developing new synthetic strategies.
Adaptation of Classical Thiazole Synthesis Protocols
The most prominent classical method for thiazole synthesis is the Hantzsch reaction, first described by Arthur R. Hantzsch in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of this compound, the key starting materials would be a thioamide (such as thioformamide) and an α-haloketone bearing the 3-chloropropyl moiety.
A plausible synthetic precursor for this reaction is 1-chloro-5-halopentan-2-one. The general mechanism for the Hantzsch synthesis proceeds through the following steps:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, leading to the displacement of the halide and the formation of an S-alkylated intermediate.
Cyclization: An intramolecular cyclization occurs through the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon of the ketone.
Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.
The reaction mechanism is outlined in the figure below:
Figure 1: General mechanism of the Hantzsch thiazole synthesis.The incorporation of the 3-chloropropyl group at the 4-position of the thiazole ring is dictated by the structure of the α-haloketone precursor. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. While traditional methods often employ polar solvents like ethanol, modern approaches may utilize greener solvents or solvent-free conditions. bepls.com
Development of Novel Reaction Pathways for this compound
Beyond the classical Hantzsch synthesis, novel reaction pathways are continuously being explored to improve efficiency, yield, and substrate scope. For the synthesis of this compound, these could include one-pot multi-component reactions or the use of alternative starting materials.
One potential novel pathway could involve a three-component reaction between an aldehyde, a source of ammonia (or an amine), and a sulfur-containing compound, which could be catalyzed by a reusable catalyst. mdpi.com For instance, a reaction between 5-chloropentanal, a thioamide equivalent, and an ammonia source could theoretically lead to the desired product.
Another innovative approach could be the use of α-nitro-epoxides as precursors. A facile one-pot, two-step process has been developed for the synthesis of 1,3-thiazoles via the organocatalytic epoxidation of nitro-olefins, followed by a reaction with thioamides. nih.gov Adapting this methodology would involve the synthesis of a suitable nitro-olefin bearing the chloropropyl group.
Convergent and Divergent Synthesis Strategies for Chloropropyl-Substituted Thiazole Analogues
The this compound scaffold is a valuable starting point for the synthesis of a library of analogues with diverse functionalities. Both convergent and divergent synthetic strategies can be employed for this purpose.
Convergent Synthesis: In a convergent approach, the thiazole ring and the functionalized side chain are synthesized separately and then coupled together in a later step. For example, a pre-functionalized thiazole, such as 4-(3-hydroxypropyl)-1,3-thiazole, could be synthesized and then subjected to a chlorination reaction to yield the target compound. Alternatively, a variety of functional groups could be introduced at the end of the propyl chain before the thiazole ring is formed.
Divergent Synthesis: A divergent strategy begins with the core this compound molecule, and the chloropropyl side chain is then chemically modified to introduce a range of different functional groups. The chlorine atom is a good leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of azides, amines, ethers, thioethers, and other functionalities.
The following table illustrates potential divergent modifications of the chloropropyl side chain:
| Reagent | Resulting Functional Group |
| Sodium azide (B81097) (NaN₃) | Azide (-N₃) |
| Ammonia (NH₃) | Primary amine (-NH₂) |
| Sodium methoxide (NaOCH₃) | Methoxy ether (-OCH₃) |
| Sodium thiomethoxide (NaSCH₃) | Methyl thioether (-SCH₃) |
| Potassium cyanide (KCN) | Nitrile (-CN) |
Catalytic Approaches in Thiazole Synthesis and Functionalization
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Both the synthesis of the thiazole ring and the subsequent functionalization of the chloropropyl side chain can benefit from catalytic methods.
For the synthesis of the thiazole ring, various catalysts have been employed to enhance the efficiency of the Hantzsch reaction and related cyclizations. These include:
Acid Catalysts: Brønsted or Lewis acids can be used to activate the carbonyl group of the α-haloketone, facilitating the nucleophilic attack by the thioamide.
Solid-Supported Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, offers advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. mdpi.com
Organocatalysts: Small organic molecules can also catalyze thiazole synthesis, providing a metal-free alternative. researchgate.net
The functionalization of the chloropropyl side chain can be achieved through various catalytic cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings could potentially be used to form new carbon-carbon bonds at the propyl chain, although direct coupling at an sp³-hybridized carbon can be challenging. More commonly, the chloride would first be converted to a more reactive species, such as an organometallic reagent, before coupling.
The following table summarizes some catalytic approaches that could be applied to the synthesis and functionalization of this compound:
| Reaction | Catalyst Type | Application |
| Hantzsch Thiazole Synthesis | Solid Acid (e.g., Silica-supported tungstosilisic acid) | Thiazole ring formation |
| Nucleophilic Substitution | Phase Transfer Catalyst | Functionalization of the chloropropyl side chain |
| Cross-Coupling Reactions | Palladium-based catalysts | C-C bond formation on the side chain (after modification) |
Reactivity Profile and Derivatization Strategies
Electrophilic and Nucleophilic Reactivity of the 1,3-Thiazole Nucleus in 4-(3-Chloropropyl)-1,3-thiazole
The 1,3-thiazole ring is an aromatic heterocycle characterized by the presence of both a nitrogen and a sulfur atom. This arrangement influences the electron distribution within the ring, making it susceptible to both electrophilic and nucleophilic attack, albeit at different positions.
The carbon atoms in the thiazole (B1198619) ring exhibit varying degrees of electron density. The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack. Conversely, the C5 position is the most electron-rich, rendering it the most reactive site for electrophilic substitution. The C4 position, to which the 3-chloropropyl side chain is attached, is less reactive towards electrophiles than the C5 position. The presence of the electron-donating alkyl group at C4 can slightly enhance the electron density of the ring, potentially influencing the regioselectivity of electrophilic reactions.
The nitrogen atom in the thiazole ring can act as a nucleophile and a base, participating in reactions such as quaternization with alkyl halides. The sulfur atom, while generally less reactive, can undergo oxidation under specific conditions.
Transformations of the 3-Chloropropyl Side Chain for Advanced Molecular Construction
The 3-chloropropyl side chain is a key handle for introducing molecular diversity. The terminal chlorine atom is a good leaving group, making it an ideal site for a variety of chemical transformations.
The primary reactivity of the 3-chloropropyl group lies in its susceptibility to nucleophilic substitution reactions (SN2). A wide range of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This strategy is fundamental for introducing diverse functional groups.
Common nucleophiles include:
Amines: Reaction with primary or secondary amines yields the corresponding amino-alkylated thiazoles. For instance, reaction with piperazine (B1678402) or substituted piperazines can introduce moieties known for their biological activity.
Thiols: Thiolates can displace the chloride to form thioethers, a common linkage in various bioactive molecules.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be further transformed, for example, through "click chemistry" or reduction to a primary amine.
Hydroxides and Alkoxides: While less common due to potential side reactions, these can be used to introduce hydroxyl or ether functionalities.
A study on the synthesis of novel antimicrobial agents utilized the displacement of the chloro group in a similar scaffold with various amines, demonstrating the versatility of this approach.
Table 1: Examples of Nucleophilic Displacement Reactions on the 3-Chloropropyl Side Chain
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Piperidine (B6355638) | Tertiary Amine |
| Thiolate | Sodium thiomethoxide | Thioether |
| Azide | Sodium azide | Azide |
| Cyanide | Sodium cyanide | Nitrile |
While nucleophilic displacement is highly effective for C-heteroatom bond formation, creating new carbon-carbon (C-C) bonds often requires the use of transition metal-catalyzed cross-coupling reactions. icmpp.ro Although the alkyl chloride of the 3-chloropropyl group is generally less reactive in traditional cross-coupling reactions compared to aryl or vinyl halides, certain methodologies can be employed. icmpp.ro
For instance, Kumada coupling, which utilizes Grignard reagents, can be effective for coupling alkyl halides with aryl or vinyl partners. icmpp.ro Similarly, advancements in catalyst design, particularly the development of more active palladium and nickel catalysts with specialized ligands, have expanded the scope of cross-coupling reactions to include less reactive electrophiles like alkyl chlorides. nih.govrsc.org These reactions open up avenues for the synthesis of more complex carbon skeletons.
Synthesis of Conjugates and Hybrid Molecular Systems Featuring this compound
The dual reactivity of this compound makes it an excellent scaffold for constructing conjugates and hybrid molecules, where the thiazole core and the functionalized side chain play distinct roles. nih.gov
The 3-chloropropyl side chain serves as a convenient attachment point for linkers used in bioconjugation or for integration into larger material frameworks. Following nucleophilic displacement with a bifunctional nucleophile (e.g., an amino acid or a thiol-containing peptide), the newly introduced functional group can be used for subsequent coupling reactions.
For example, after converting the chloropropyl group to an aminopropyl group, standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) can be used to attach carboxylic acid-containing biomolecules. mdpi.com This strategy is central to creating targeted drug delivery systems or diagnostic probes.
The inherent fluorescence of some thiazole derivatives, or the ability to attach fluorophores, makes this compound a valuable precursor for the synthesis of chemical probes and reporters. The thiazole ring itself can be part of a larger conjugated system that exhibits desirable photophysical properties.
The 3-chloropropyl side chain can be used to tether the thiazole moiety to a recognition element (e.g., a ligand for a specific biological target). The resulting probe can then be used to visualize the target's location and dynamics within a biological system. For instance, the synthesis of novel anti-Candida agents has involved the creation of 2-hydrazinyl-1,3-thiazole derivatives, highlighting the modular design possible with such scaffolds. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These investigations are fundamental to understanding the intrinsic properties of 4-(3-Chloropropyl)-1,3-thiazole.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govresearchgate.netmdpi.com By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
For thiazole (B1198619) derivatives, DFT calculations reveal how substituents affect the electronic distribution across the molecule. mdpi.com In this compound, the electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, combined with the chloro-substituted alkyl chain, influences the location of reactivity centers. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data based on typical values for similar heterocyclic compounds.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.85 | Indicates electron-donating capability; potential site for electrophilic attack. |
| LUMO Energy | -1.20 | Indicates electron-accepting capability; potential site for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Relates to chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The 3-chloropropyl side chain of this compound is flexible, allowing for various conformations. The relative stability of these conformers is determined by factors like steric hindrance and stereoelectronic effects. nih.govnih.gov
Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of low-energy, stable conformers and higher-energy transition states between them. For the chloropropyl chain, key rotations around the C-C bonds can lead to anti (staggered) and gauche (staggered) conformations. Generally, anti conformations are sterically favored, but gauche arrangements can be stabilized by intramolecular interactions. imperial.ac.uk These computational studies are crucial for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological activity. researchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates how computational chemistry can rank the stability of different spatial arrangements of the chloropropyl side chain.
| Conformer | Dihedral Angle (Cthiazole-C-C-CCl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 (most stable) | ~65% |
| Gauche (+) | ~+60° | 0.85 | ~17.5% |
| Gauche (-) | ~-60° | 0.85 | ~17.5% |
Molecular Modeling and Docking Simulations for In Vitro Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govamazonaws.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. For this compound, docking simulations can predict its potential to bind to the active site of an enzyme, suggesting a possible mechanism of action. mdpi.commdpi.com
The process involves placing the 3D structure of the thiazole derivative into the binding pocket of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. scispace.com Thiazole derivatives have been studied as inhibitors for various targets, and docking helps to rationalize their activity and guide the design of more potent analogues. academie-sciences.fr
Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase This interactive table provides a hypothetical example of docking simulation output.
| Parameter | Value/Description |
|---|---|
| Target Protein | Protein Kinase XYZ (PDB ID: 0XXX) |
| Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | Val25, Leu98, Phe150 |
| Types of Interaction | Hydrophobic interactions with the chloropropyl chain; π-sulfur interaction with the thiazole ring. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. imist.maresearchgate.net These models are built by calculating a set of numerical descriptors for each molecule that encode its topological, electronic, geometric, and physicochemical features. globalresearchonline.net
For a series of thiazole derivatives, a QSAR model might be developed to predict their inhibitory activity against a specific enzyme. mdpi.com Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create a mathematical equation linking the descriptors to the observed activity. imist.ma A validated QSAR model can then be used to predict the activity of new, unsynthesized thiazole derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 4: Example of a Hypothetical QSAR Model for Thiazole Derivatives This interactive table shows a sample linear equation and the descriptors that might be used to predict biological activity.
| Descriptor | Description | Hypothetical Coefficient |
|---|---|---|
| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | +0.45 |
| MR | Molar Refractivity (related to volume and polarizability) | +0.12 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.78 |
| Model Equation: Biological Activity = 1.52 + (0.45 * LogP) + (0.12 * MR) - (0.78 * ELUMO) |
Predictive Simulations of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This path includes locating the high-energy transition state (TS), which is the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For this compound, such simulations could be used to study various reactions. For example, the nucleophilic substitution of the chlorine atom on the propyl side chain is a common transformation. Theoretical calculations could compare the feasibility of an SN1 versus an SN2 mechanism by calculating the energies of the respective intermediates and transition states. These simulations can predict how changes to the reactant, nucleophile, or solvent would affect the reaction outcome and rate, offering valuable guidance for synthetic chemists.
Advanced Analytical Characterization in Chemical Research
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
Spectroscopy is the primary tool for determining the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and identify the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atom-by-atom map of a molecule. For 4-(3-Chloropropyl)-1,3-thiazole, ¹H and ¹³C NMR are essential for confirming the structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound are based on known data for the thiazole (B1198619) heterocycle and the 3-chloropropyl substituent. chemicalbook.comrsc.org The proton at position 2 of the thiazole ring (H-2) is expected to appear far downfield as a singlet due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. chemicalbook.com The proton at position 5 (H-5) will also be a singlet in a distinct downfield region. chemicalbook.com The propyl chain will exhibit three distinct signals: a triplet for the methylene (B1212753) group attached to the thiazole ring (Cα-H₂), a multiplet (quintet) for the central methylene group (Cβ-H₂), and a triplet for the methylene group bonded to the chlorine atom (Cγ-H₂). rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show six distinct signals. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) have characteristic chemical shifts. nih.gov The three aliphatic carbons of the chloropropyl side chain would appear in the upfield region of the spectrum. rsc.org
Two-dimensional (2D-NMR) techniques, such as HSQC (Heteronuclear Single Quantum Coherence), would be used to correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thiazole H-2 / C-2 | ~8.9 (s, 1H) | ~157 |
| Thiazole C-4 | - | ~150 |
| Thiazole H-5 / C-5 | ~7.9 (s, 1H) | ~125 |
| -CH₂(α)-Thiazole | ~3.1 (t, 2H) | ~30 |
| -CH₂(β)- | ~2.2 (quint, 2H) | ~32 |
| -CH₂(γ)-Cl | ~3.6 (t, 2H) | ~43 |
Note: Predicted values are based on analogous structures. 's' denotes singlet, 't' denotes triplet, 'quint' denotes quintet.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the FT-IR spectrum would display characteristic absorption bands confirming its key structural features. The aromatic C-H stretching of the thiazole ring is expected above 3000 cm⁻¹. dergipark.org.tr The ring itself will produce a series of characteristic "fingerprint" vibrations at lower wavenumbers. The aliphatic C-H bonds of the propyl chain will show stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net A crucial peak for this molecule is the C-Cl stretching vibration, which is typically observed in the 850-550 cm⁻¹ range, confirming the presence of the chloro-substituent. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Thiazole Ring |
| 2850-2965 | C-H Stretch (asymmetric/symmetric) | Propyl Chain (-CH₂-) |
| ~1580, ~1490 | C=N and C=C Ring Stretch | Thiazole Ring |
| ~1475 | -CH₂- Bend (Scissoring) | Propyl Chain |
| ~800 | C-Cl Stretch | Chloropropyl Group |
| ~700 | C-S-C Stretch | Thiazole Ring |
Note: These are expected absorption regions and the exact values can vary. dergipark.org.trresearchgate.netnih.gov
While standard mass spectrometry provides the molecular weight of a compound, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition and molecular formula. pnnl.gov
For this compound, the molecular formula is C₆H₈ClNS. HRMS analysis would be used to confirm its calculated monoisotopic mass. A key confirmatory feature in the mass spectrum is the isotopic pattern. The presence of a chlorine atom results in a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity of approximately one-third that of the molecular ion peak (M+, from the ³⁵Cl isotope). miamioh.edu The sulfur atom also contributes a smaller M+2 peak (from the ³⁴S isotope). This distinctive isotopic signature, combined with the high-accuracy mass measurement, provides definitive proof of the molecular formula.
Table 3: Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₈ClNS |
| Calculated Monoisotopic Mass | 163.0039 g/mol |
| Key Isotopic Peaks | [M]+ (³⁵Cl, ³²S), [M+2]+ (³⁷Cl, ³²S), [M+2]+ (³⁵Cl, ³⁴S) |
Chromatographic and Separation Science Methodologies
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of a target compound and the assessment of its purity.
GC-MS is a powerful hybrid technique that separates volatile compounds in the gas phase (GC) and then identifies them using mass spectrometry (MS). It is an ideal method for assessing the purity of this compound and identifying any volatile impurities from its synthesis.
In a typical analysis, a sample is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer. The resulting chromatogram would ideally show a single, sharp peak for the pure compound. The mass spectrum of this peak would show the molecular ion (M+) and a specific fragmentation pattern that acts as a chemical fingerprint. nist.gov For this compound, expected fragments would include the loss of the chloropropyl side chain or cleavage at different points along the chain, providing further structural confirmation. nist.gov
For compounds that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. HPLC separates components of a mixture in a liquid phase under high pressure, providing excellent resolution.
An HPLC method for the analysis of this compound would typically use a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netacs.org Detection is often performed using a UV detector set to a wavelength where the thiazole ring absorbs light, for instance, around 238-254 nm. researchgate.netnih.gov This setup can be used to monitor the progress of a chemical reaction or to quantify the purity of the final product. acs.org
When coupled with a mass spectrometer (LC-MS), the technique becomes even more powerful. LC-MS combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the confident identification of the target compound and any byproducts or degradation products in a complex matrix. mdpi.comuva.nl
X-ray Diffraction Analysis for Solid-State Structure and Crystal Engineering
The solid-state structure of thiazole derivatives is significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and π–π stacking interactions, dictate how the molecules pack together to form a crystal lattice. For instance, in the crystal structure of related thiazole compounds, weak C—H⋯N hydrogen bonds have been observed to build up wavy layers of molecules. These layers can then be stacked through weak π–π stacking interactions between the 1,3-thiazole rings. nih.gov The specific nature and geometry of these interactions are meticulously detailed by XRD analysis.
Crystal engineering, a rapidly advancing field of materials science, leverages the understanding of these intermolecular interactions to design and synthesize new crystalline materials with desired physical and chemical properties. By systematically modifying the functional groups appended to the thiazole core, researchers can influence the resulting crystal packing. For example, the introduction of different alkyl appendages on thiazole-based materials has been shown to modulate the structural organization, leading to different packing modes such as herringbone or slipped-stack arrangements. rsc.org This control over the solid-state architecture is crucial for the development of advanced materials with tailored optical, electronic, or pharmaceutical properties.
The data obtained from single-crystal XRD analysis is typically summarized in a crystallographic information file (CIF), which includes key parameters that define the crystal structure. While specific crystallographic data for this compound is not publicly available, the following table provides an illustrative example of the type of data obtained for a related thiazole derivative, 1,3-Thiazole-4-carbonitrile, as determined by X-ray diffraction. nih.gov
| Parameter | Value |
| Chemical Formula | C₄H₂N₂S |
| Molecular Weight ( g/mol ) | 110.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7924 (3) |
| b (Å) | 19.8932 (18) |
| c (Å) | 6.3155 (5) |
| β (°) | 91.084 (6) |
| Volume (ų) | 476.37 (7) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation Type | Cu Kα |
| Density (calculated) (g/cm³) | - |
This table presents data for 1,3-Thiazole-4-carbonitrile as an example of crystallographic data for a thiazole derivative. nih.gov
In Vitro Biological Activity and Mechanistic Elucidation
Investigations of Cellular Pathway Modulation in Controlled In Vitro Models
The thiazole (B1198619) scaffold is a key component in the design of molecules targeting various cellular pathways implicated in diseases like cancer. Researchers have extensively used controlled in vitro models to investigate how these compounds modulate cellular functions.
Thiazole derivatives have been identified as potent inhibitors of several key enzymes involved in cell signaling and proliferation, particularly protein kinases.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:
VEGFR-2 is a critical tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have highlighted the potential of thiazole derivatives as VEGFR-2 inhibitors.
For instance, a series of new thiazole-based analogs were synthesized and evaluated for their VEGFR-2 inhibitory activity. mdpi.com In an ELISA-based analysis, compounds such as a 4-chlorophenylthiazole derivative (4b) and a 3-nitrophenylthiazolyl derivative (4d) demonstrated significant inhibition of VEGFR-2, with inhibition percentages of 81.36% and 85.72%, respectively, comparable to the standard drug sorafenib (B1663141) (86.93%). mdpi.comresearchgate.net Another study on thiazolyl-pyrazoline derivatives identified compound 10d as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 43.0 ± 2.4 nM. tandfonline.com Docking studies of these compounds revealed binding interactions with key amino acid residues in the VEGFR-2 active site, such as Glu885, Cys1045, and Asp1046, mimicking the binding mode of known inhibitors like sorafenib. tandfonline.com Furthermore, a study on 3-thiazolyl-coumarins showed that these hybrids could effectively inhibit VEGFR-2 kinase, with some compounds forming hydrogen bonds with residues like Asp1046 and Lys868 within the ATP-binding site. nih.gov
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Key Findings |
| 3-Nitrophenylthiazolyl (4d) | VEGFR-2 | 1.21 µM (on MDA-MB-231 cells) | Showed 85.72% inhibition of VEGFR-2 enzyme activity. mdpi.comresearchgate.net |
| Thiazolyl-pyrazoline (10d) | VEGFR-2 | 43.0 ± 2.4 nM | Identified as the most potent VEGFR-2 inhibitor in its series. tandfonline.com |
| Thiazole Derivative (5) | VEGFR-2 | 0.044 µM | Exhibited significant inhibitory activity comparable to sunitinib. nih.gov |
| Thiazole Derivative (3f) | EGFR | 89 ± 7 nM | Showed potent inhibition, only 1.1-fold less potent than erlotinib (B232). nih.gov |
| Thiazole Hybrid (32a) | EGFR | 0.08 µM | Demonstrated strong enzymatic inhibition against EGFR. nih.gov |
| Thiazole Hybrid (32d) | EGFR | 0.30 µM | Showed significant EGFR inhibitory effect. nih.gov |
This table is interactive. You can sort and filter the data.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) Inhibition:
The overexpression of EGFR is a known driver in the development of several human cancers. nih.gov The thiazole scaffold has been explored for the development of new EGFR inhibitors. A series of 2,3-dihydrothiazole (B1197258) derivatives were designed as bioisosteres of the aminoquinazoline pharmacophore found in many FDA-approved EGFR inhibitors. nih.gov One compound from this series, 5i , showed an IC₅₀ of 6.9 ± 0.013 µM against HCT-116 colorectal cancer cells. nih.gov In another study, thiazole derivatives were synthesized as dual inhibitors of EGFR and BRAFV600E. The most potent of these, compound 3f , inhibited EGFR with an IC₅₀ value of 89 ± 7 nM, which was comparable to the standard drug erlotinib (IC₅₀ = 80 nM). nih.gov Similarly, novel 1,3,4-thiadiazole (B1197879) hybrids have been developed as EGFR inhibitors, with compounds 32a and 32d showing strong enzymatic inhibition with IC₅₀ values of 0.08 and 0.30 µM, respectively. nih.gov
Ras p21 Pathway Interactions:
The Ras family of small GTPases are central nodes in signaling pathways that control cell growth, differentiation, and survival. nih.gov Mutations in Ras genes are among the most common in human cancers. nih.gov While direct inhibition of Ras proteins with small molecules has been historically challenging, the development of compounds that interfere with Ras-effector protein interactions is an active area of research. nih.govportlandpress.com These proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. pnas.org While the reviewed literature on thiazole derivatives primarily focuses on kinase inhibition, the modulation of pathways downstream of Ras, such as the Raf/MEK/ERK cascade, is a common consequence of EGFR and VEGFR-2 inhibition. nih.gov Direct targeting of Ras p21 or its specific interactions by thiazole-based compounds is not extensively documented and represents an area for future investigation.
A key mechanism by which anticancer agents exert their effects is through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle.
Several studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For example, the 3-nitrophenylthiazolyl derivative 4d , a potent VEGFR-2 inhibitor, was found to induce apoptosis in MDA-MB-231 breast cancer cells. mdpi.com This was accompanied by cell cycle arrest at the G1 and G2/M phases and an increase in the pre-G1 cell population, which is indicative of apoptotic cells. researchgate.net Similarly, a 2,3-dihydrothiazole derivative (5i ) that inhibits EGFR was also shown to induce tumor cell cycle arrest and apoptosis. nih.gov In another study, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (4e and 4i ) were found to induce cell cycle arrest at the S and G2/M phases and to trigger apoptosis by significantly increasing the Bax/Bcl-2 ratio and caspase 9 levels in HepG2 and MCF-7 cells. nih.gov
| Cell Line | Compound/Derivative | Effect |
| MDA-MB-231 (Breast Cancer) | 3-Nitrophenylthiazolyl (4d) | Induces apoptosis and cell cycle arrest at G1 and G2/M phases. mdpi.comresearchgate.net |
| HCT-116 (Colorectal Cancer) | 2,3-Dihydrothiazole (5i) | Induces cell cycle arrest and apoptosis. nih.gov |
| HepG2 (Liver Cancer) | Thiadiazole (4e, 4i) | Induces cell cycle arrest at S and G2/M phases; promotes apoptosis. nih.gov |
| MCF-7 (Breast Cancer) | Thiadiazole (4e, 4i) | Induces cell cycle arrest at S and G2/M phases; promotes apoptosis. nih.gov |
This table is interactive. You can sort and filter the data.
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Thiazole-based compounds have shown promise in inhibiting these processes.
The potent VEGFR-2 inhibitory effects of thiazolyl-pyrazoline derivatives 10b and 10d were linked to their ability to inhibit cancer cell migration. tandfonline.com A wound-healing assay using A549 lung cancer cells demonstrated that both compounds effectively reduced cancer cell migration compared to an untreated control. tandfonline.com Similarly, a 1,3,4-thiadiazole derivative (8a ) was found to strongly inhibit migration and invasion in both A549 and MDA-MB231 cell lines, reducing migration to 34.77% and 61.57%, respectively, after 48 hours of treatment. nih.gov
Characterization of Specific Biomolecular Interactions in Cell-Free Systems
To understand the precise mechanisms of action, researchers study the direct interactions between thiazole compounds and their target biomolecules in cell-free environments. These studies often involve techniques like enzyme kinetics and molecular docking.
As mentioned previously, docking studies have been instrumental in elucidating the binding of thiazole derivatives to the active sites of enzymes like VEGFR-2 and EGFR. tandfonline.comnih.govnih.gov For example, the potent VEGFR-2 inhibitor 10d was shown to have a docking score of -14.4 kcal/mol, comparable to sorafenib (-14.9 kcal/mol). Its binding mode involves hydrogen bonds with essential residues like Glu885, Cys1045, and Asp1046. tandfonline.com Other studies have used cell-free enzyme assays to determine the inhibitory constants (Ki) and the type of inhibition (e.g., competitive, non-competitive). nih.govsemanticscholar.orgmdpi.com These cell-free assays confirm that the observed cellular effects are due to direct interaction with the intended molecular target.
Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. By synthesizing and testing a series of related compounds, researchers can determine which chemical modifications lead to improved biological activity.
For thiazole derivatives, several SAR studies have provided valuable insights:
Substitution on the Thiazole Ring: In a series of thiazolyl-pyrazoline derivatives targeting VEGFR-2, the presence of an ester group at the C-5 position of the thiazole ring led to enhanced activity compared to acetyl or amide groups. tandfonline.com
Substitution on Appended Phenyl Rings: For the same series, a 3,4-dimethoxy substitution on a phenyl ring attached to the pyrazoline moiety improved VEGFR-2 inhibitory activity. tandfonline.com In another series of 5-(4-chlorophenyl)-1,3,4-thiadiazoles, it was noted that an electron-withdrawing chlorine atom on the 5-phenyl ring boosted cytotoxic activity. nih.gov
Linker and Terminal Groups: The nature of the groups attached to the core thiazole scaffold is critical. For a series of 1,3,4-thiadiazole derivatives, extending the core with a piperazine (B1678402) or piperidine (B6355638) ring featuring a lipophilic group enhanced antitumor activity against MCF-7 and HepG2 cells. nih.gov
These SAR studies demonstrate that the biological activity of thiazole-based compounds can be finely tuned by modifying various parts of the molecular structure, providing a rational basis for the design of new and more effective therapeutic agents. researchgate.netirb.hr
Role As a Versatile Synthetic Intermediate in Academic Research
Building Block for the Synthesis of Diverse Heterocyclic Compounds
The inherent reactivity of the chloropropyl group in 4-(3-Chloropropyl)-1,3-thiazole serves as a linchpin for the construction of a variety of heterocyclic systems. The terminal chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities and the subsequent cyclization to form new heterocyclic rings.
For instance, reaction with primary amines or diamines can lead to the formation of piperidine (B6355638) or piperazine (B1678402) rings, respectively, fused or appended to the thiazole (B1198619) core. Similarly, reaction with thiols or dithiols can yield thiane or dithiane derivatives. The thiazole ring itself can act as a diene or dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic systems. While specific examples detailing the synthesis of pyridines, pyrimidines, or thiophenes directly from this compound are not extensively documented in readily available literature, the fundamental principles of its reactivity suggest its high potential in such transformations.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reactant | Resulting Heterocyclic Core | Reaction Type |
| Primary Amine | Piperidine | Nucleophilic Substitution followed by Intramolecular Cyclization |
| Diamine | Piperazine | Nucleophilic Substitution followed by Intramolecular Cyclization |
| Thiol | Thiane | Nucleophilic Substitution followed by Intramolecular Cyclization |
| Dienophile | Fused Polycyclic System | Diels-Alder Reaction |
Precursor in the Development of Functionalized Materials
The ability to anchor the this compound moiety onto solid supports or incorporate it into polymeric chains has opened avenues for the creation of novel functionalized materials with tailored properties.
The chloropropyl group of this compound provides a convenient handle for covalent attachment to the surface of inorganic materials like silica and iron oxide nanoparticles. This surface functionalization is typically achieved by first modifying the surface with a linker molecule containing a nucleophilic group, such as an amine or a thiol, which then displaces the chlorine atom on the thiazole derivative.
While direct grafting of this compound is not prominently reported, the analogous compound, 3-chloropropyltrimethoxysilane, is widely used for the functionalization of silica surfaces. This suggests a feasible pathway where the thiazole compound could be tethered to silica that has been pre-functionalized with amino or thiol groups. Such thiazole-functionalized silica could find applications in catalysis, sensing, or as stationary phases in chromatography.
Similarly, iron oxide nanoparticles can be coated with silica and then functionalized in a similar manner. The resulting magnetic nanoparticles bearing thiazole units could be utilized in biomedical applications such as targeted drug delivery or as recyclable catalysts.
Table 2: Potential Applications of Functionalized Inorganic Supports
| Support Material | Functionalization Strategy | Potential Application |
| Silica Gel | Reaction with surface-bound nucleophiles | Catalysis, Chromatography |
| Iron Oxide Nanoparticles | Silica coating followed by reaction with surface-bound nucleophiles | Targeted Drug Delivery, Recyclable Catalysis |
The bifunctionality of this compound also lends itself to the synthesis of novel polymers. The chloropropyl group can be converted to other polymerizable functionalities, such as an acrylate or a vinyl group, through straightforward chemical transformations. The resulting thiazole-containing monomer can then be polymerized or copolymerized with other monomers to introduce the thiazole moiety into the polymer backbone or as a pendant group.
Polymers incorporating the thiazole unit are of interest due to the unique electronic and coordination properties of the thiazole ring. These materials could exhibit interesting optical, electronic, or metal-chelating properties, with potential applications in organic electronics, sensors, or as polymer-supported catalysts. While the direct polymerization of this compound has not been extensively described, the synthesis of various thiazole-containing polymers through other routes highlights the potential of this building block in polymer chemistry.
Application in the Design of Novel Bioorthogonal Probes
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of bioorthogonal probes is a crucial area of chemical biology for studying biological processes in real-time.
The reactive chloropropyl group of this compound could potentially be utilized in the construction of bioorthogonal probes. For instance, the chlorine atom can be displaced by an azide (B81097) group to introduce a bioorthogonal handle. The resulting azido-functionalized thiazole could then participate in strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used "click chemistry" reactions for labeling biomolecules.
Alternatively, the thiazole ring itself could be part of a larger molecular scaffold that is designed to interact with a specific biological target. The chloropropyl group would then serve as a reactive tether to attach a reporter molecule, such as a fluorophore or a biotin tag, after the probe has bound to its target.
While the direct application of this compound in the design of bioorthogonal probes is not yet a well-documented area of research, its chemical properties make it a promising candidate for future development in this exciting field. The ability to introduce a reactive handle onto a stable heterocyclic core is a valuable strategy in the design of chemical tools for biology.
Future Research Directions and Methodological Innovations
Rational Design of Thiazole (B1198619) Derivatives with Enhanced Specificity via Computational Approaches
The rational design of novel therapeutic agents is increasingly reliant on computational methods to predict molecular interactions and properties. For thiazole derivatives, including those derived from 4-(3-Chloropropyl)-1,3-thiazole, computational approaches offer a powerful tool to enhance their specificity towards biological targets.
Molecular docking studies are a key component of this strategy, enabling the prediction of binding affinities and modes of interaction between thiazole derivatives and the active sites of target proteins. For instance, docking simulations have been successfully employed to investigate the binding of thiazole derivatives to enzymes like cholinesterases and DNA gyrase, providing insights into the structural requirements for potent inhibition. researchgate.netnih.gov These studies often reveal the importance of specific substitutions on the thiazole ring for establishing crucial interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the target's binding pocket. nih.gov
In the context of this compound, the chloropropyl group offers a reactive handle for introducing various functionalities. Computational screening of virtual libraries of derivatives, where the chlorine atom is substituted with different chemical moieties, can predict which modifications are most likely to improve binding specificity and efficacy. Furthermore, in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for designing drug-like molecules with favorable pharmacokinetic profiles. nih.gov While extensive computational studies on this compound itself are not yet widely reported, the established methodologies for other thiazole derivatives provide a clear roadmap for future research.
Table 1: Computational Approaches in Thiazole Derivative Design
| Computational Method | Application in Thiazole Research | Potential for this compound |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.gov | Identifying optimal substituents on the chloropropyl chain for enhanced target specificity. |
| Virtual Screening | High-throughput screening of large compound libraries against a specific target. | Rapidly identifying promising derivatives of this compound for synthesis and biological testing. |
| ADME Prediction | In silico assessment of pharmacokinetic properties like absorption, distribution, metabolism, and excretion. nih.gov | Ensuring that newly designed derivatives possess drug-like characteristics for potential therapeutic use. |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Understanding the reactivity of the chloropropyl group and guiding the synthesis of novel derivatives. |
Exploration of Novel Bioactivities through High-Throughput In Vitro Screening
High-throughput screening (HTS) is an essential tool in drug discovery, allowing for the rapid evaluation of large numbers of compounds for their biological activity. The thiazole scaffold is known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. uaeu.ac.aersc.org
The application of HTS to libraries of thiazole derivatives has the potential to uncover novel bioactivities. For example, in vitro screening of newly synthesized thiazole compounds against various cancer cell lines has identified derivatives with potent cytotoxic effects. uaeu.ac.ae Similarly, antimicrobial screening against a panel of bacterial and fungal strains has revealed thiazoles with significant inhibitory activity. uaeu.ac.aenih.gov The cup-plate agar (B569324) diffusion method and determination of minimum inhibitory concentration (MIC) are common techniques employed in these screening campaigns. uaeu.ac.ae
For this compound, its utility as a synthetic intermediate makes it an ideal starting point for generating a diverse library of derivatives for HTS. The chloropropyl side chain can be readily modified to introduce a wide range of functional groups, thereby increasing the chemical diversity of the library. While specific HTS data for this compound derivatives are not yet prevalent in the literature, the proven success of this approach for other thiazole compounds strongly supports its application in future research to explore new therapeutic applications.
Table 2: High-Throughput Screening of Thiazole Derivatives
| Screening Assay | Target Bioactivity | Representative Findings for Thiazole Derivatives |
|---|---|---|
| MTT Assay | Anticancer/Cytotoxic activity | Identification of thiazole derivatives with potent activity against various human cancer cell lines. uaeu.ac.ae |
| Cup-plate Agar Diffusion | Antimicrobial activity | Discovery of thiazoles with significant zones of inhibition against pathogenic bacteria and fungi. uaeu.ac.ae |
| Enzyme Inhibition Assays | Specific enzyme inhibition (e.g., cholinesterase, kinase) | Identification of potent and selective enzyme inhibitors from thiazole libraries. |
| Anti-inflammatory Assays | Anti-inflammatory activity | Evaluation of the ability of thiazoles to reduce inflammatory markers in cellular models. rsc.org |
Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring
The synthesis of thiazole derivatives, often achieved through methods like the Hantzsch thiazole synthesis, can benefit significantly from the integration of advanced analytical techniques for real-time reaction monitoring. rsc.orgchemhelpasap.com Process Analytical Technology (PAT) is a framework that aims to design, analyze, and control manufacturing processes through timely measurements of critical process parameters. nih.govbeilstein-journals.org
Techniques such as in-line Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time data on reaction kinetics, the formation of intermediates, and the concentration of reactants and products. researchgate.netnih.gov This information is invaluable for optimizing reaction conditions, improving yields, and ensuring the consistent quality of the final product. For instance, real-time NMR has been demonstrated as a powerful tool for monitoring and controlling organic reactions in flow chemistry setups, allowing for the on-the-fly optimization of reaction parameters. nih.govnih.gov
While the specific application of these real-time monitoring techniques to the synthesis of this compound has not been extensively documented, their potential is evident. Monitoring the cyclization step in the Hantzsch synthesis, for example, could provide insights into the reaction mechanism and help to minimize the formation of byproducts. The integration of PAT would represent a significant advancement in the manufacturing of this and other thiazole compounds, moving from traditional batch processing to more efficient and controlled continuous manufacturing.
Development of Sustainable and Green Synthesis Routes for Thiazole Compounds
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For thiazole derivatives, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
Several green synthetic approaches for thiazoles have been reported, including:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and is often carried out in aqueous media, a green solvent. mdpi.com
Use of green catalysts: Biocatalysts like lipase (B570770) and recyclable solid-supported catalysts have been employed to promote thiazole synthesis under mild conditions. mdpi.comnih.gov
Solvent-free reactions or use of green solvents: Conducting reactions in the absence of volatile organic solvents or using alternatives like water or polyethylene (B3416737) glycol (PEG) aligns with the principles of green chemistry.
The Hantzsch synthesis, a common method for preparing thiazoles, can be adapted to be more environmentally friendly. For example, one-pot, multi-component reactions catalyzed by reusable catalysts under solvent-free or aqueous conditions have been developed. mdpi.com While a specific green synthesis route for this compound has not been detailed in the literature, the existing green methodologies for other thiazoles provide a strong foundation for developing sustainable manufacturing processes for this important intermediate.
Table 3: Green Synthesis Approaches for Thiazole Derivatives
| Green Chemistry Approach | Advantages | Example Application in Thiazole Synthesis |
|---|---|---|
| Microwave Irradiation | Reduced reaction times, improved yields, and energy efficiency. | Rapid synthesis of various substituted thiazoles. |
| Ultrasonic Irradiation | Enhanced reaction rates, use of aqueous media. mdpi.com | Efficient synthesis of Hantzsch thiazole derivatives. mdpi.com |
| Green Catalysts | Recyclability, mild reaction conditions, and reduced waste. nih.gov | Lipase-catalyzed synthesis of 2,4-disubstituted thiazoles. nih.gov |
| Green Solvents | Reduced environmental impact and improved safety. | Synthesis of thiazoles in water or polyethylene glycol (PEG). |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-chloropropyl)-1,3-thiazole derivatives, and how are intermediates purified?
- Methodological Answer : A common approach involves reacting α-bromo ketones with thiourea under reflux conditions to form the thiazole core. For example, 1-(2’-hydroxy-3’,5’-dichlorophenyl)-2-bromo-1,3-nonanedione reacts with thiourea to yield 4-substituted thiazoles . Purification typically involves recrystallization from ethanol or DMSO/water mixtures . Intermediate purity is confirmed via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, C=S stretch at ~1250 cm⁻¹) .
- 1H-NMR : Reveals substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene protons from chloropropyl groups at δ 3.5–4.2 ppm) .
- UV-Vis : Monitors conjugation in derivatives (e.g., λmax ~270–320 nm for aryl-substituted thiazoles) .
Q. How are antibacterial assays designed to evaluate this compound derivatives?
- Methodological Answer : The agar disc diffusion method is used against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Compounds are dissolved in DMSO, applied to sterile discs, and zones of inhibition measured after 24–48 hours . Nanoparticle formulations (prepared via ultrasonic techniques) enhance bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield and purity during thiazole synthesis?
- Methodological Answer : Contradictions often arise from competing side reactions (e.g., oxidation of thiol intermediates). Optimization strategies include:
- Temperature Control : Reflux at 80–90°C minimizes byproducts .
- Catalyst Use : POCl3 improves cyclization efficiency in thiadiazole syntheses .
- pH Adjustment : Neutralizing reaction mixtures with ammonia (pH 8–9) enhances crystallization .
Q. What structural insights can X-ray crystallography provide for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
-
Dihedral Angles : Planarity between thiazole and aryl substituents (e.g., 0.5–7.4° for nitro/chlorophenyl groups) .
-
Hydrogen Bonding : Intermolecular C-H···Cl/O interactions stabilize crystal packing .
-
Bond Lengths : Variations in C-N bonds (1.32–1.38 Å) indicate electronic delocalization .
Table 1 : Crystallographic Data for 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole
Parameter Value Molecular formula C₁₅H₈Cl₂N₂O₂S Space group P1 a, b, c (Å) 7.4379, 12.305, 16.808 α, β, γ (°) 88.596, 84.131, 76.721 R[F² > 2σ(F²)] 0.058
Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial activity by increasing electrophilicity. For example, nitro groups at the 3-position improve interaction with bacterial enzymes . Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with MIC (Minimum Inhibitory Concentration) data .
Methodological Challenges & Solutions
Q. What strategies mitigate spectral overlap in NMR analysis of complex thiazole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Deuterated Solvents : DMSO-d₆ shifts exchangeable protons (e.g., -NH, -OH) downfield, reducing overlap .
Q. How can nanoparticle formulations improve the bioavailability of this compound derivatives?
- Methodological Answer : Ultrasonic techniques produce nanoparticles (50–100 nm) with higher surface area, enhancing dissolution rates. Characterization via dynamic light scattering (DLS) and SEM ensures uniform size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
